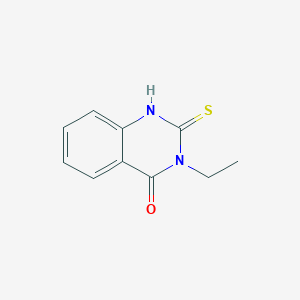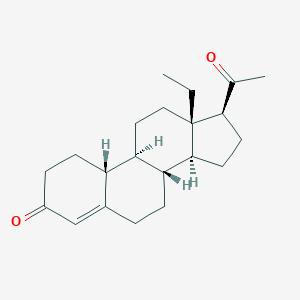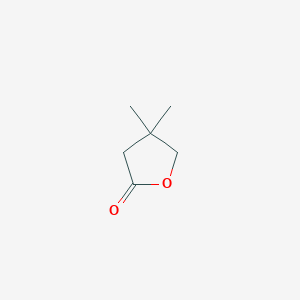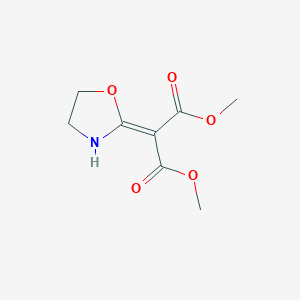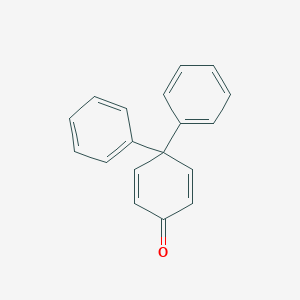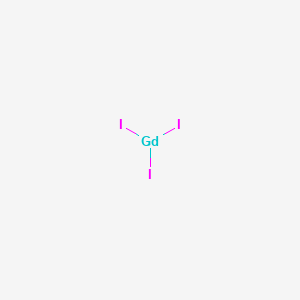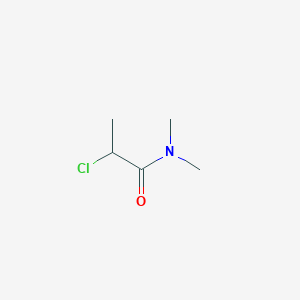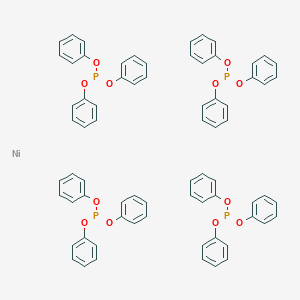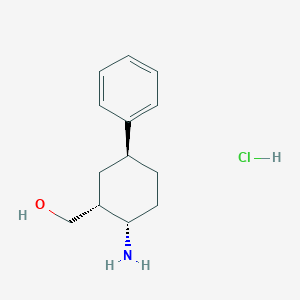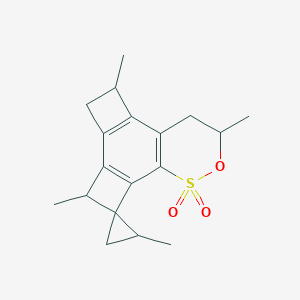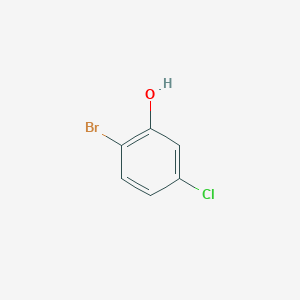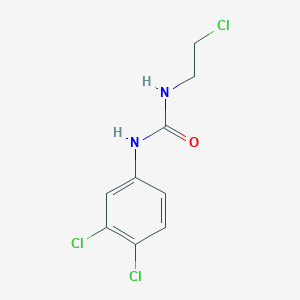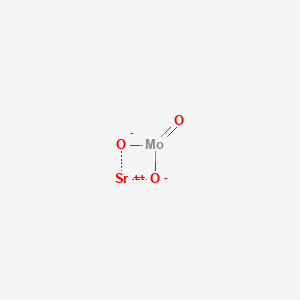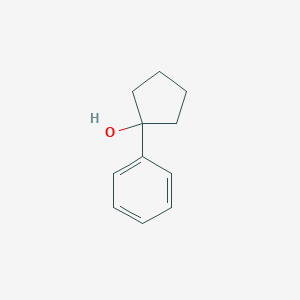
1-Phenylcyclopentanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1-arylcyclohexylamines, which share a structural motif with 1-Phenylcyclopentanol, involves various procedures. One notable method involves the preparation from 1-piperidinocyclohexanecarbonitrile by replacing the cyano group with phenyl using phenylmagnesium bromide, demonstrating the versatility and adaptability of synthetic routes for compounds within this class (Maddox, Godefroi, & Parcell, 1965).
Molecular Structure Analysis
Spectroscopic and quantum computational studies have been conducted on molecules similar to 1-Phenylcyclopentanol, such as 1-phenylcyclopentane carboxylic acid. These studies utilize density functional theory (DFT) and include vibrational wavenumber calculations, natural bond orbital (NBO) analyses, and molecular docking to investigate intermolecular interactions and the bioactive nature of the compound. Such analyses provide insight into the molecular structure and potential applications of 1-Phenylcyclopentanol and related compounds (Raajaraman, Sheela, & Muthu, 2019).
Chemical Reactions and Properties
The chemical reactivity and transformations of compounds similar to 1-Phenylcyclopentanol have been studied, revealing interesting chemical behavior. For instance, the reaction of PTA lithium salt with benzaldehyde to obtain a water-soluble derivative indicates the potential for functional group modifications and the creation of novel derivatives with varied properties (Erlandsson, Gonsalvi, Ienco, & Peruzzini, 2008).
Physical Properties Analysis
The molecular structure and conformational preferences of related compounds, such as 1-phenyl-1-X-1-silacyclohexanes, have been examined through spectroscopic methods and quantum chemical calculations. These studies reveal the equilibrium between different conformers and provide insights into the physical properties of 1-Phenylcyclopentanol (Shainyan, Belyakov, Sigolaev, Khramov, & Kleinpeter, 2017).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds, such as the synthesis of bicycloalkyl groups and cubanes as para-phenyl bioisosteres, offer insights into the solubility, nonspecific binding, and physicochemical properties that could be relevant to 1-Phenylcyclopentanol. These studies highlight the potential for structural modifications to enhance desirable properties (Auberson et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization of Psychoactive Substances : A study discussed the synthesis and characterization of substances like fluorolintane, based on a 1,2-diarylethylamine structure similar to 1-Phenylcyclopentanol. These substances function as NMDA receptor antagonists and have dissociative effects, highlighting potential applications in neuroscience and pharmacology (Dybek et al., 2019).
Applications in Diabetes Treatment : Cyclobutyl phenyl sulfide, a precursor to cyclobutyl phenyl sulfoxide, has been utilized in the synthesis of potent glucokinase activators (GKAs) potentially useful for treating type 2 diabetes, demonstrating the role of such compounds in therapeutic applications (Fyfe & Rasamison, 2005).
Spectroscopic and Computational Studies : Research on 1-phenylcyclopentane carboxylic acid, a compound related to 1-Phenylcyclopentanol, involved spectroscopic and quantum computational studies. These studies aid in understanding the molecular structure and properties, which is essential for drug design and molecular docking (Raajaraman et al., 2019).
Improving Drug Properties : Bicycloalkyl groups, which include structures similar to 1-Phenylcyclopentanol, have been used to improve drug properties like solubility and decrease nonspecific binding. This has implications for the development of more effective pharmaceuticals (Auberson et al., 2017).
Anticonvulsant Activity : Analogs of 1-Phenylcyclopentanol, such as 1-phenylcyclohexylamine, have been examined for anticonvulsant activity. This research expands the potential therapeutic applications of these compounds in treating seizures and related neurological disorders (Thurkauf et al., 1990).
Synthesis of Polycyclic Compounds : The synthesis of 1-aryl-bicyclo-alkanes and 1-phenyl-dimethyl-cyclopentane demonstrates the utility of these compounds in creating complex molecular structures, which is important in synthetic organic chemistry (Krief & Barbeaux, 1991).
Development of Drug-like Bicyclopentanes : Bicyclo[1.1.1]pentane, a structure related to 1-Phenylcyclopentanol, has been utilized in the development of drug-like compounds with high passive permeability and improved metabolic stability. This highlights the role of these structures in advancing drug discovery (Zhang et al., 2020).
Enantioselective Synthesis : The efficient synthesis of enantiomers of 3-phenylcyclopentanol derivatives, achieved through lipase-catalyzed transesterification, demonstrates the importance of these compounds in enantioselective synthesis and their potential in creating biologically active compounds (Okumura et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
1-phenylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHZGJVAQFFNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146798 | |
| Record name | Benzene, cyclopent-1-yl-1-ol- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopentanol | |
CAS RN |
10487-96-4 | |
| Record name | Benzene, cyclopent-1-yl-1-ol- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10487-96-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, cyclopent-1-yl-1-ol- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1-cyclopentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



